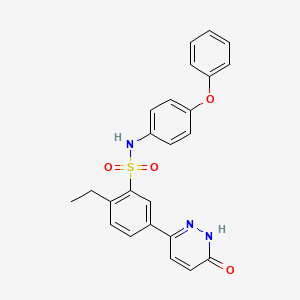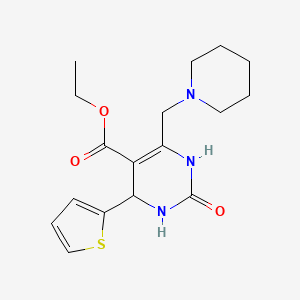![molecular formula C22H23NO4 B11280979 9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11280979.png)
9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a chromeno[8,7-e][1,3]oxazin core, which is a fused ring system combining a benzopyran and an oxazine ring.
Métodos De Preparación
The synthesis of 9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromeno[8,7-e][1,3]oxazin core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a base or acid catalyst.
Introduction of the 3-methoxybenzyl group: This step can be achieved through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the chromeno[8,7-e][1,3]oxazin intermediate.
Addition of the propyl group: This step involves the alkylation of the intermediate compound with a propylating agent, such as propyl bromide, under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing advanced techniques like microwave-assisted synthesis to reduce reaction times and enhance efficiency .
Análisis De Reacciones Químicas
9-(3-Methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the chromeno[8,7-e][1,3]oxazin core, using reagents like alkyl halides or aryl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the chromeno[8,7-e][1,3]oxazin core .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Due to its biological activities, it is being explored for therapeutic applications, particularly in the treatment of inflammatory diseases and oxidative stress-related conditions.
Mecanismo De Acción
The mechanism of action of 9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways . The compound’s antioxidant activity is linked to its ability to scavenge reactive oxygen species and upregulate antioxidant defense mechanisms.
Comparación Con Compuestos Similares
Similar compounds to 9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include other chromeno[8,7-e][1,3]oxazin derivatives with different substituents. These compounds share a common core structure but differ in their biological activities and applications due to variations in their substituents. For example:
9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one: Known for its potent anti-inflammatory activity.
4-benzyl-6-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Exhibits significant antitumor activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H23NO4 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
9-[(3-methoxyphenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H23NO4/c1-3-5-16-11-21(24)27-22-18(16)8-9-20-19(22)13-23(14-26-20)12-15-6-4-7-17(10-15)25-2/h4,6-11H,3,5,12-14H2,1-2H3 |
Clave InChI |
SSVKKVWIILTWCR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-{[4-(ethoxycarbonyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11280896.png)

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11280906.png)
![5-amino-1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11280911.png)
![1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-chloro-4-methylphenyl)piperidine-3-carboxamide](/img/structure/B11280916.png)
![5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B11280919.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide](/img/structure/B11280930.png)
![2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11280938.png)
![Ethyl 3-({[1-(4-chlorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11280939.png)
![2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)amino]butan-1-ol](/img/structure/B11280945.png)
![5-benzyl-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B11280954.png)
![15-[(2-chlorophenyl)methylsulfanyl]-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B11280961.png)

![N-(3,4-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11280973.png)
